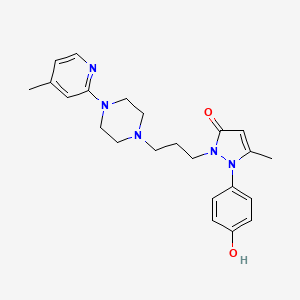
(2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol is a synthetic compound that belongs to the class of nucleoside analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the purine base, and the incorporation of the fluoromethylene group. Common reagents used in these reactions may include protecting groups, nucleophiles, and fluorinating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using more efficient purification techniques, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as enzymes or nucleic acids. Its ability to mimic natural nucleosides makes it a candidate for studying DNA/RNA synthesis and function.
Medicine
In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication or cancer cell proliferation.
Industry
In industry, this compound may be used in the development of pharmaceuticals or as a precursor for other chemical products.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal DNA or RNA synthesis. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets and pathways involved may include DNA polymerases, reverse transcriptases, or other enzymes critical for nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: An antiviral agent used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A chemotherapy agent used to treat various cancers.
Uniqueness
What sets (2R,3R,4S,E)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol apart is its unique fluoromethylene group, which may confer specific properties such as increased stability or altered biological activity compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C10H10FN5O3 |
|---|---|
Poids moléculaire |
267.22 g/mol |
Nom IUPAC |
(2R,3R,4S,5E)-2-(6-aminopurin-9-yl)-5-(fluoromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1+/t6-,7-,10-/m1/s1 |
Clé InChI |
NAWIFPQLACUTSO-LQAWNUHNSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C\F)/O3)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CF)O3)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)


![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)







![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)


